molecular formula C19H23NO4S B2770324 2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide CAS No. 838817-42-8

2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide

Cat. No.: B2770324
CAS No.: 838817-42-8
M. Wt: 361.46
InChI Key: BHSGGPOUYUCNJV-UHFFFAOYSA-N
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Description

2-(2-Isopropyl-5-methylphenoxy)-N-tosylacetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone substituted with isopropyl and methyl groups at the 2- and 5-positions of the aromatic ring, respectively. The N-tosyl (toluenesulfonyl) group confers distinct electronic and steric properties, making this compound a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves coupling 2-(2-isopropyl-5-methylphenoxy)acetic acid with toluenesulfonamide derivatives under standard amidation conditions .

Properties

IUPAC Name

N-(4-methylphenyl)sulfonyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-13(2)17-10-7-15(4)11-18(17)24-12-19(21)20-25(22,23)16-8-5-14(3)6-9-16/h5-11,13H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSGGPOUYUCNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)COC2=C(C=CC(=C2)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2-Isopropyl-5-Methylphenol

The foundational intermediate, 2-(2-isopropyl-5-methylphenoxy)acetic acid (CAS 5333-40-4), is synthesized via nucleophilic aromatic substitution.

  • Reagents : 2-Isopropyl-5-methylphenol, chloroacetic acid, aqueous sodium hydroxide.
  • Conditions : Reflux in ethanol/water (3:1 v/v) at 80–90°C for 6–8 hours.
  • Mechanism : Deprotonation of phenol by NaOH generates a phenoxide ion, which attacks chloroacetic acid to form the ether linkage. Acidic work-up yields the carboxylic acid.
  • Yield : 68–72% after recrystallization from ethyl acetate/hexane.

Characterization Data

Property Value Source
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Melting Point 112–114°C
IR (KBr) 1725 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O)

Activation of Carboxylic Acid Intermediate

Acid Chloride Formation

Conversion to 2-(2-isopropyl-5-methylphenoxy)acetyl chloride facilitates amidation.

  • Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
  • Conditions : Reflux in anhydrous dichloromethane (DCM) at 40°C for 2 hours.
  • Work-Up : Excess SOCl₂ is removed under reduced pressure.
  • Yield : >90% (crude), used directly without purification.

Alternative Activation via Carbodiimide Coupling

For mild conditions, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) activates the acid.

  • Reagents : EDCl, hydroxybenzotriazole (HOBt).
  • Conditions : Stirring in DCM at 25°C for 12 hours.
  • Advantage : Avoids moisture-sensitive intermediates.

Amidation with p-Toluenesulfonamide

Direct Amidation of Acid Chloride

  • Reagents : p-Toluenesulfonamide, triethylamine (TEA).
  • Conditions : TEA (2 eq) in anhydrous DCM at 0°C → 25°C, 4 hours.
  • Mechanism : TEA neutralizes HCl, driving the reaction toward amide bond formation.
  • Yield : 65–70% after column chromatography (SiO₂, ethyl acetate/hexane).

Carbodiimide-Mediated Coupling

  • Reagents : Pre-activated acid (EDCl/HOBt), p-toluenesulfonamide.
  • Conditions : DCM, 25°C, 24 hours.
  • Yield : 60–65%.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF) improve sulfonamide solubility but risk side reactions.
  • Low temperatures (0–5°C) minimize epimerization but slow reaction kinetics.

Purification Strategies

  • Silica gel chromatography resolves unreacted sulfonamide and acetic acid by-products.
  • Recrystallization : Ethanol/water (7:3) affords crystalline product (mp 148–150°C).

Analytical Data for Final Compound

Property Value Source
Molecular Formula C₂₂H₂₈N₂O₄S
Molecular Weight 416.5 g/mol
¹H NMR (CDCl₃) δ 1.25 (d, 6H, CH(CH₃)₂), 2.42 (s, 3H, Ar-CH₃), 4.65 (s, 2H, OCH₂CO)
HPLC Purity >98% (254 nm)

Comparative Analysis of Methods

Method Advantages Limitations Yield
Acid Chloride + Amidation High reactivity, short reaction time Moisture-sensitive reagents 65–70%
EDCl/HOBt Coupling Mild conditions, fewer by-products Longer reaction time 60–65%

Chemical Reactions Analysis

Types of Reactions

2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-

Biological Activity

2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide, a compound within the oxadiazole family, has garnered interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H19N3O3S
  • CAS Number : 838817-42-8

Target of Action

Compounds containing the 1,2,4-oxadiazole scaffold, such as this compound, are known to exhibit a broad spectrum of biological activities. The specific targets may include enzymes involved in cellular metabolism and signaling pathways.

Mode of Action

The mode of action for this compound likely involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes that are crucial for cell proliferation and survival.
  • Modulation of Cell Signaling Pathways : Interference with pathways such as apoptosis and inflammation could be significant in its biological effects.

Biochemical Pathways

Research indicates that this compound may interact with several biochemical pathways:

  • Cell Proliferation : Potential inhibition leading to reduced tumor growth.
  • Apoptosis Induction : Triggering programmed cell death in cancerous cells.
  • Antimicrobial Activity : Inhibition of pathogen growth, particularly against resistant strains.

Anticancer Properties

A study exploring the anticancer properties of oxadiazole derivatives indicated that these compounds could induce apoptosis in various cancer cell lines. The proposed mechanism involved the activation of caspases and modulation of Bcl-2 family proteins. Given the structural characteristics of this compound, it is plausible that it may exhibit similar anticancer activities.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
1,3,4-OxadiazoleAntimicrobial, AnticancerEnzyme inhibition
ChlorothymolAntimicrobialBiofilm inhibition
Thymol DerivativesAntimicrobialSynergistic effects with antibiotics

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents on the acetamide nitrogen and the aromatic ring. Key comparisons are summarized below:

Compound Name Substituent on N-Acetamide Melting Point (°C) Yield (%) Key Structural Features
2-(2-Isopropyl-5-methylphenoxy)-N-tosylacetamide (Target) Tosyl (toluenesulfonyl) Not reported Not reported Bulky tosyl group enhances steric hindrance
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) 1,3,4-Thiadiazol-2-yl (methylthio) 158–160 79 Thiadiazole ring with methylthio substitution
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) 1,3,4-Thiadiazol-2-yl (benzylthio) 133–135 88 Benzylthio group increases hydrophobicity
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 1,3,4-Thiadiazol-2-yl (4-chlorobenzylthio) 138–140 82 Electron-withdrawing Cl enhances stability

Key Observations :

  • Steric and Electronic Effects : The tosyl group in the target compound is bulkier than the thiadiazole-based substituents in analogs like 5f or 5h , likely reducing solubility in polar solvents but improving thermal stability .
  • Melting Points : Thiadiazole derivatives (e.g., 5f , 5j ) exhibit higher melting points (158–160°C and 138–140°C, respectively) compared to benzylthio-substituted analogs (e.g., 5h : 133–135°C), suggesting that smaller substituents (e.g., methylthio) enhance crystallinity .
  • Synthetic Yields : Benzylthio derivatives (e.g., 5h : 88% yield) are synthesized more efficiently than ethylthio analogs (e.g., 5g : 78% yield), likely due to favorable reaction kinetics with benzylthiols .
Stability and Reactivity
  • Hydrolytic Stability : The tosyl group in the target compound is less prone to hydrolysis than thioether-linked thiadiazoles (e.g., 5f , 5h ), which may degrade under acidic conditions .

Q & A

Q. What are the critical steps in synthesizing 2-(2-isopropyl-5-methylphenoxy)-N-tosylacetamide?

The synthesis typically involves:

  • Core structure assembly : Coupling a substituted phenoxy group (e.g., 2-isopropyl-5-methylphenol) with a tosyl-protected acetamide moiety.
  • Reaction optimization : Reflux conditions (e.g., toluene/water mixtures) to enhance reactivity, monitored via TLC (hexane:ethyl acetate 9:1) .
  • Purification : Post-reaction, toluene is removed under reduced pressure, and products are crystallized (ethanol) or extracted (ethyl acetate) .
    Key data : Yields range from 51–82% depending on substituents and solvent systems .

Q. Which analytical methods are essential for characterizing this compound?

  • TLC : Used to monitor reaction progress (e.g., Rf values between 0.28–0.65 in hexane:ethyl acetate systems) .
  • NMR spectroscopy : Confirms structural integrity via 1H/13C-NMR, with specific shifts for the tosyl group (δ ~2.4 ppm for methyl protons) and phenoxy aromatic protons (δ ~6.5–7.5 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., sulfonamide C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution for phenoxy-acetamide coupling .
  • Catalysts : Use of K2CO3/KI in SN2 reactions improves regioselectivity (e.g., 82% yield in acetamide synthesis) .
  • Temperature control : Reflux (100–120°C) minimizes side reactions, while lower temps (40–60°C) preserve thermally labile groups .

Q. How do structural modifications influence bioactivity in related acetamide derivatives?

  • Phenoxy substituents : Electron-withdrawing groups (e.g., halogens) enhance antimicrobial activity by increasing membrane permeability .
  • Tosyl group : Stabilizes the molecule against enzymatic degradation, as seen in oxadiazole derivatives with IC50 values <10 μM against bacterial strains .
    Data gap : Direct SAR studies on this compound are limited, necessitating comparative analysis with analogs .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Impurity analysis : Use preparative HPLC to isolate minor byproducts; compare NMR shifts with computational predictions (e.g., DFT calculations).
  • Cross-validation : Combine 2D-NMR (COSY, HSQC) to resolve overlapping signals, as demonstrated in methylpentanoate derivatives .

Q. What strategies address the lack of direct literature on this compound’s mechanism of action?

  • Analog-based extrapolation : Compare with structurally similar N-tosylacetamides, such as anti-inflammatory oxadiazole derivatives inhibiting COX-2 (IC50 ~5 μM) .
  • In silico modeling : Docking studies using protein targets (e.g., bacterial enoyl-ACP reductase) to predict binding affinity .

Q. How should discrepancies in TLC mobility (Rf) be interpreted during synthesis?

  • Solvent system calibration : Adjust hexane:ethyl acetate ratios (e.g., 8:2 for polar intermediates) to improve resolution .
  • Artifact identification : Spots with Rf <0.2 may indicate unreacted starting materials; confirm via mass spectrometry .

Methodological Considerations

  • Data reproducibility : Document solvent ratios, drying agents (e.g., Na2SO4), and crystallization protocols to ensure consistency .
  • Advanced techniques : Employ chiral HPLC or X-ray crystallography for stereochemical analysis, as shown in methylpentanoate derivatives ([α]22D = +61.1) .

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